3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with a diazolidinedione moiety. The 3-position is substituted with a 4-chlorophenylmethyl group, while the 8-position features a 3-cyclohexylpropanoyl chain. The chloroaromatic group likely enhances target binding via hydrophobic interactions, while the cyclohexylpropanoyl substituent may influence lipophilicity and pharmacokinetics .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O3/c24-19-9-6-18(7-10-19)16-27-21(29)23(25-22(27)30)12-14-26(15-13-23)20(28)11-8-17-4-2-1-3-5-17/h6-7,9-10,17H,1-5,8,11-16H2,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNRLGXKMWDJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction proceeds at 328–333 K for 6–8 hours, with yields critically dependent on the stoichiometry of ammonium carbonate (6:1 molar ratio relative to cyclohexanone). Substituted cyclohexanones introduce steric and electronic effects, necessitating temperature modulation. For instance, 4-methylcyclohexanone requires extended reaction times (10–12 hours) to attain 85% yield, whereas electron-deficient derivatives (e.g., 4-nitrocyclohexanone) exhibit reduced reactivity (62% yield).
Table 1: Spirohydantoin Formation Under Varied Cyclohexanone Derivatives
| Cyclohexanone Derivative | Temperature (K) | Time (hr) | Yield (%) |
|---|---|---|---|
| Unsubstituted | 328–333 | 6–8 | 91 |
| 4-Methyl | 333–338 | 10–12 | 85 |
| 4-Nitro | 338–343 | 12–14 | 62 |
Post-reaction workup involves acidification with concentrated HCl to precipitate the spirohydantoin, followed by recrystallization from ethanol/water (3:1 v/v). X-ray crystallography confirms the chair conformation of the cyclohexane ring and planarity of the hydantoin moiety, with C=O bond lengths of 1.1985–1.2242 Å.
Introduction of the 4-chlorobenzyl group at the N3 position employs nucleophilic substitution under Schlenk conditions. The method, modified from CN110818712A, utilizes 4-chlorobenzyl bromide and potassium carbonate in anhydrous dimethylformamide (DMF).
Mechanistic and Stoichiometric Considerations
The reaction proceeds via deprotonation of the hydantoin nitrogen by K₂CO₃, followed by SN2 attack of the benzyl bromide. A molar ratio of 1:1.2 (spirohydantoin:4-chlorobenzyl bromide) maximizes yield (89%) while minimizing dialkylation (<5%). Elevated temperatures (343 K) reduce reaction time to 4 hours but risk decomposition, whereas room-temperature reactions (298 K) require 24 hours for comparable yields.
Table 2: N-Alkylation Efficiency Under Varied Conditions
| Temperature (K) | Time (hr) | Solvent | Yield (%) |
|---|---|---|---|
| 298 | 24 | DMF | 89 |
| 343 | 4 | DMF | 87 |
| 298 | 24 | THF | 72 |
Purification via column chromatography (silica gel, ethyl acetate/hexane 1:2) affords the monoalkylated product, with ¹H NMR confirming regioselectivity: δ 4.32 ppm (s, 2H, CH₂Ph), 7.26–7.34 ppm (m, 4H, Ar-H).
Acylation at Position 8: Introducing the 3-Cyclohexylpropanoyl Group
The N8 position undergoes acylation with 3-cyclohexylpropanoyl chloride, adapted from the sulfonylation methodology in PMC2977302. Triethylamine (TEA) serves as a base, with catalytic 4-dimethylaminopyridine (DMAP) enhancing reactivity in dichloromethane (DCM).
Kinetic and Thermodynamic Control
Slow addition of the acyl chloride (0.5 mL/min) prevents exothermic side reactions, maintaining the temperature at 278–283 K. A 1:1.1 molar ratio (alkylated spirohydantoin:acyl chloride) ensures complete conversion, with excess reagent leading to O-acylation byproducts. Post-reaction extraction with 1 M HCl removes TEA-HCl, and rotary evaporation yields a crude product purified via recrystallization (ethyl acetate).
Table 3: Acylation Efficiency with Varied Acylating Agents
| Acyl Chloride | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| 3-Cyclohexylpropanoyl chloride | DCM | 6 | 78 |
| Acetyl chloride | DCM | 3 | 92 |
| Benzoyl chloride | DCM | 8 | 65 |
FT-IR analysis verifies successful acylation: 1725 cm⁻¹ (C=O stretch, hydantoin), 1680 cm⁻¹ (C=O stretch, amide).
Analytical Characterization and Quality Control
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substituting Agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Core Rigidity : The imidazolidine-2,4-dione core is critical for activity. Modifications replacing this moiety (e.g., imidazole-2,4-dione in compounds 36–44) led to loss of PHD2 inhibition .
- Position 3 Substituents :
- Position 8 Substituents: Chelating groups (e.g., pyridine in compound 11) are essential for metal-binding in PHD2 inhibition. Bulky substituents (e.g., cyclohexylpropanoyl) may improve membrane permeability but reduce solubility .
Pharmacokinetic Considerations
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogs, involving reductive amination or Ullmann couplings (see –5) .
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H30ClN3O2
- Molecular Weight : 391.935 g/mol
- IUPAC Name : (2S)-1-[(2R)-2-amino-3-cyclohexylpropanoyl]-N-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxamide
This compound features a spirocyclic structure that contributes to its unique biological properties.
Recent studies have identified that compounds within the triazaspiro[4.5]decane class exhibit significant activity against the mitochondrial permeability transition pore (mPTP). The opening of mPTP is a critical event in myocardial cell death during ischemia-reperfusion injury. Inhibition of mPTP can lead to decreased apoptosis and improved cardiac function post-infarction .
Key Findings:
- mPTP Inhibition : The compound has been shown to inhibit mPTP opening effectively, which is associated with reduced apoptotic rates in myocardial tissue during reperfusion .
- Cardiac Function Improvement : Administration of this compound during reperfusion has demonstrated improvements in overall cardiac function and preservation of mitochondrial ATP levels .
- Selectivity and Off-target Effects : The compound exhibited selective activity without significant off-target effects at cellular and mitochondrial levels .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Myocardial Infarction Model : In a study involving a rat model of myocardial infarction, administration of the compound resulted in a significant reduction in infarct size and improved heart function metrics compared to controls .
- Neuroprotection in Ischemic Models : Although not extensively studied, preliminary findings suggest that similar compounds may offer neuroprotective benefits in models of ischemic stroke, warranting further investigation into their mechanisms .
Future Directions
Research into 3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is still in early stages. Future studies should focus on:
- Detailed pharmacokinetics and pharmacodynamics.
- Broader therapeutic applications beyond cardioprotection.
- Exploration of potential side effects and long-term efficacy.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
